REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH3:12]N(C=O)C.[OH-:17].[Na+]>O>[CH3:12][C:7]1[C:2]([CH:1]=[O:17])=[CH:3][C:4]([O:10][CH3:11])=[C:5]([O:8][CH3:9])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
65.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=CC1)OC)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled
|
Type
|
TEMPERATURE
|
Details
|
Heating overnight on a steam bath
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
gave a deep brown, viscous solution which when
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
separated out a yellow oil which
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a viscous yellow oil
|
Type
|
CUSTOM
|
Details
|
Crystallization from alcohol
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1C=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |